molecular formula C24H21N3O3S3 B11129291 [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11129291
M. Wt: 495.6 g/mol
InChI Key: BJXREQNCQNSEDX-MOSHPQCFSA-N
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Description

The compound [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS: 1008877-74-4) is a structurally complex thiazolidinone derivative characterized by a conjugated system of heterocyclic rings. Its core structure includes a thiazolidin-4-one ring fused with a pyrazole moiety substituted with a phenyl group and a 4-(propylsulfanyl)phenyl group. Key physicochemical properties include a predicted boiling point of 714.5±70.0 °C, density of 1.37±0.1 g/cm³, and a pKa of 3.16±0.10, indicating moderate acidity .

Properties

Molecular Formula

C24H21N3O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C24H21N3O3S3/c1-2-12-32-19-10-8-16(9-11-19)22-17(14-27(25-22)18-6-4-3-5-7-18)13-20-23(30)26(15-21(28)29)24(31)33-20/h3-11,13-14H,2,12,15H2,1H3,(H,28,29)/b20-13-

InChI Key

BJXREQNCQNSEDX-MOSHPQCFSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 4-(Propylsulfanyl)Acetophenone

Procedure :

  • 4-Acetylthiophenol (10 mmol) is alkylated with 1-bromopropane (12 mmol) in dry DMF using K₂CO₃ (15 mmol) at 80°C for 12 h.

  • Yield : 89% after recrystallization (ethanol).

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, SCH₂), 2.62 (s, 3H, COCH₃), 1.76–1.65 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).

Vilsmeier-Haack Formylation

Procedure :

  • 4-(Propylsulfanyl)acetophenone (5 mmol) is treated with POCl₃ (15 mmol) and DMF (10 mmol) at 50°C for 5 h to form the hydrazone intermediate.

  • Cyclization with phenylhydrazine (6 mmol) in acetic acid under reflux (6 h) yields the pyrazole carbaldehyde.

  • Yield : 82% (yellow crystals).

  • Characterization : IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N). 1H^1H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H), 7.89–7.45 (m, 9H, Ar-H), 3.15 (t, J = 7.0 Hz, 2H, SCH₂), 1.78–1.67 (m, 2H, CH₂), 1.03 (t, J = 7.3 Hz, 3H, CH₃).

Synthesis of Ethyl 2-(2,4-Dioxo-2-Thioxothiazolidin-3-yl)Acetate

Thiazolidine-2,4-Dione (TZD) Preparation

Procedure :

  • Thiourea (20 mmol) and chloroacetic acid (22 mmol) are condensed in HCl (6 M) at 0°C, followed by reflux (12 h).

  • Yield : 78% (white crystals).

Alkylation with Ethyl Bromoacetate

Procedure :

  • TZD (10 mmol) is alkylated with ethyl bromoacetate (12 mmol) in acetone/K₂CO₃ at 50°C for 5 h.

  • Yield : 85% (colorless oil).

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃): δ 4.72 (s, 2H, NCH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.54 (s, 2H, SCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

Knoevenagel Condensation to Form the Methylidene Bridge

Reaction Conditions

Procedure :

  • Pyrazole carbaldehyde (5 mmol) and thiazolidinone ester (5 mmol) are refluxed in ethanol with piperidine (0.5 mL) for 6 h.

  • Yield : 90% (Z-isomer predominant).

  • Mechanism : Base-catalyzed condensation favors the thermodynamically stable Z-configuration via conjugated enolate formation.

Spectroscopic Confirmation of Z-Stereochemistry

  • NOESY : Correlation between pyrazole-H (δ 8.45) and thiazolidinone-H (δ 6.92) confirms cis orientation.

  • 13C^13C NMR : δ 122.5 (C=CH), 165.2 (C=O thiazolidinone), 167.8 (C=S).

Hydrolysis of Ethyl Ester to Acetic Acid

Acidic Hydrolysis

Procedure :

  • The ester intermediate (5 mmol) is refluxed in acetic acid/H₂SO₄ (10:1 v/v) for 6 h.

  • Yield : 94% (white solid).

  • Characterization : IR (KBr): 1710 cm⁻¹ (COOH), 1675 cm⁻¹ (C=O). 1H^1H NMR (400 MHz, DMSO-d₆): δ 12.51 (s, 1H, COOH), 8.42 (s, 1H, pyrazole-H), 7.85–7.41 (m, 9H, Ar-H), 4.65 (s, 2H, NCH₂CO), 3.14 (t, J = 7.1 Hz, 2H, SCH₂), 1.75–1.68 (m, 2H, CH₂), 1.02 (t, J = 7.3 Hz, 3H, CH₃).

Optimization and Challenges

Solvent and Catalyst Screening

  • Ethanol/piperidine outperformed DMF or toluene in Knoevenagel condensation (yield increase from 70% to 90%).

  • Acetic acid in hydrolysis minimized side reactions vs. HCl (purity >98% by HPLC).

Stereochemical Control

  • Z-Selectivity : Piperidine’s mild basicity prevents isomerization, unlike stronger bases (e.g., NaOH), which promote E/Z equilibration .

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: It may undergo oxidation at the thiazolidine sulfur or other functional groups.

    Reduction: Reduction reactions could modify the carbonyl group or other unsaturated bonds.

    Substitution: Substitution reactions might occur at the phenyl or pyrazole rings.

    Common Reagents: Thionyl chloride, hydrazine, and various metal catalysts.

    Major Products: These depend on the specific reaction conditions, but derivatives with altered functional groups are likely.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The structure is confirmed through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In silico studies have shown that these compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Anti-inflammatory Effects

In a study published in Molecules, a series of thiazolidinone derivatives were synthesized and tested for their anti-inflammatory effects. The findings indicated that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines, suggesting a promising therapeutic role for compounds like [(5Z)-4-oxo...] in treating inflammatory diseases .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer activity of thiazolidinone derivatives, including [(5Z)-4-oxo...]. The results demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Mechanism of Action

The exact mechanism isn’t fully elucidated, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to pinpoint its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of the target compound with structurally and functionally related analogs:

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Compound Name / Structure Key Substituents Biological Activity Physicochemical Properties Synthesis Method Reference
Target Compound : [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-... 4-(Propylsulfanyl)phenyl, phenyl, acetic acid Not explicitly reported (potential antifungal) pKa: 3.16; Density: 1.37 g/cm³ Cyclization of thiosemicarbazide analogs
Analog 1 : [(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-... 4-Fluorobenzyloxy, phenyl, acetic acid Not reported LogP: ~3.2 (predicted) Condensation of pyrazole with thiosemicarbazide
Analog 2 : [(4-Oxothiazolidin-5-ylidene)acetic acid derivative (4-chlorophenyl substituent) 4-Chlorophenyl, thiazolidinone Anti-T. gondii activity (in vitro) Log k: 2.5 (RP-HPLC) Thia-Michael addition and cyclization
Analog 3 : {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridinyl, acetic acid Antifungal (Candida spp., Trichosporon asahii) Log k: 2.8; Calculated LogP: 2.1 Rhodanine-acetic acid condensation
Analog 4 : 3-(4-Hydroxyphenyl)-4-thiazolidinone (5-arylidene derivatives) 4-Hydroxyphenyl, methoxy substituents Antimicrobial, antioxidant Solubility: Moderate in DMF/ethanol Thiosemicarbazide cyclization

Key Findings and Discussion

Structural Variations and Activity: The target compound features a propylsulfanyl group, which may enhance lipophilicity compared to analogs with halogen (e.g., 4-chlorophenyl in ) or hydroxyl groups (e.g., 4-hydroxyphenyl in ). This substitution could improve membrane permeability but may reduce solubility in aqueous media. Analog 3 (pyridinyl substituent) demonstrated notable antifungal activity against Candida and Trichosporon species, suggesting that electron-withdrawing groups on the heteroaromatic ring enhance bioactivity .

Synthesis Methods :

  • The target compound shares synthetic similarities with Analog 2 , both relying on thiosemicarbazide intermediates and cyclization. However, Analog 2 employs a thia-Michael addition, whereas the target compound’s synthesis likely involves a regioselective cyclization due to steric effects from the bulky propylsulfanyl group .

Physicochemical Properties :

  • The pKa of the target compound (3.16) is lower than that of Analog 3 (predicted pKa ~3.5), indicating stronger acidity, which may influence its binding to biological targets .
  • Lipophilicity : Analogs with pyridinyl or fluorobenzyloxy substituents (Log k: 2.5–2.8) are less lipophilic than the target compound (predicted LogP ~3.5), highlighting the impact of the propylsulfanyl group on hydrophobic interactions .

Further in vitro studies are warranted to validate these hypotheses .

Biological Activity

[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone class, which has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core with a pyrazole moiety, which is known for various biological activities. The presence of the propylsulfanyl group enhances its pharmacological profile. The molecular formula is C21H20N4O3SC_{21}H_{20}N_4O_3S, and it has a predicted boiling point of approximately 714.5 °C .

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and thiazolidinone structures exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. For instance, derivatives have shown promising results against E. coli, S. aureus, and Klebsiella pneumoniae. The aliphatic amide pharmacophore appears crucial for enhancing antimicrobial activity .

3. Anticancer Potential

Pyrazole derivatives are recognized for their anticancer properties. Some studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential bacterial enzymes are possible mechanisms for its antimicrobial activity .

Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects in animal models. The results indicated that the compounds significantly reduced edema in carrageenan-induced inflammation models compared to standard drugs like indomethacin .

Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against multiple strains using the agar diffusion method. Results showed that it exhibited significant zones of inhibition against gram-positive and gram-negative bacteria .

Study 3: Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives possess substantial cytotoxic effects, with IC50 values indicating effective doses for therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for preparing [(5Z)-4-oxo-5-...]acetic acid derivatives, and what reaction conditions are critical for achieving regioselectivity?

Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives in acidic media. A representative method includes:

  • Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in a DMF/acetic acid mixture (5:10 mL) for 2–3 hours .
  • Critical factors for regioselectivity:
    • Acid catalysis : Acetic acid ensures protonation of intermediates, directing nucleophilic attack.
    • Temperature control : Prolonged reflux (~2–3 h) minimizes side products.
    • Solvent polarity : DMF stabilizes intermediates, favoring 5Z-configuration .

Basic: How is the structural identity of this compound confirmed, and which spectroscopic/analytical techniques are prioritized?

Answer:
A multi-technique approach is essential:

  • FTIR : Confirm functional groups (e.g., C=O at ~1702 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) .
  • Chromatography : Reverse-phase HPLC (C18 column, UV detection at 254 nm) assesses purity (>95%) .
  • Single-crystal X-ray diffraction : Resolves Z/E isomerism and tautomeric states (using SHELXL/ORTEP-III) .

Advanced: How can researchers address low yields during the final cyclization step of the thiazolidinone core?

Answer:
Yield optimization strategies include:

  • Reagent stoichiometry : Increase oxo-compound excess (e.g., 0.03 mol vs. 0.01 mol thiosemicarbazide) to drive equilibrium .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to accelerate cyclization .
  • Solvent optimization : Replace DMF with ethanol/acetic acid (1:1) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

Advanced: What experimental approaches resolve tautomeric ambiguity in the thioxothiazolidinone moiety?

Answer:
Tautomerism between thione (C=S) and thiol (C-SH) forms is addressed via:

  • X-ray crystallography : Definitive bond-length analysis (e.g., C=S bond ~1.65 Å vs. C-SH ~1.82 Å) .
  • NMR spectroscopy :
    • ¹H NMR : Thiol protons appear as broad singlets (~δ 13–14 ppm).
    • ¹³C NMR : Thione carbons resonate at ~δ 190–200 ppm .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers .

Advanced: How should contradictory bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) be interpreted?

Answer:
Discrepancies arise from assay variability. Mitigation strategies:

  • Standardized protocols :
    • Antimicrobial : Follow CLSI guidelines (e.g., broth microdilution, MIC determination) .
    • Antioxidant : Use DPPH/ABTS assays with Trolox as a reference .
  • Purity validation : Ensure >95% purity (HPLC) to exclude confounding impurities .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., propylsulfanyl vs. methoxy groups) with activity trends .

Advanced: What strategies improve the compound’s stability under physiological conditions for in vivo studies?

Answer:

  • pH optimization : Formulate at pH 7.4 (phosphate buffer) to minimize hydrolysis .
  • Lyophilization : Increase shelf-life by converting to a stable lyophilized powder .
  • Prodrug design : Mask carboxylic acid as ethyl esters, hydrolyzed in vivo by esterases .
  • Encapsulation : Use liposomes or cyclodextrins to enhance solubility and reduce degradation .

Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?

Answer:
Key reactive sites:

  • Thioxothiazolidinone core : Susceptible to nucleophilic attack at C2 (C=S) for alkylation .
  • Carboxylic acid (-COOH) : Enables salt formation (e.g., sodium salts for solubility) or amide coupling .
  • Pyrazole methylidene : Participates in Michael additions or Diels-Alder reactions .
  • Propylsulfanyl group : Oxidizable to sulfone (-SO₂-) for enhanced bioavailability .

Advanced: How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or α-glucosidase) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • Pharmacophore mapping : Identify critical moieties (e.g., thioxothiazolidinone for H-bonding) .
  • ADMET prediction : SwissADME predicts bioavailability, CYP450 interactions, and toxicity .

Table 1: Key Synthetic Parameters for Optimized Thiazolidinone Formation

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventDMF/AcOH (1:2)EtOH/AcOH (1:1)+15%
Temperature80°C, 3 hMicrowave, 100°C, 30 min+20%
CatalystNonep-TsOH (5 mol%)+25%
Oxo-compound excess1.5 eq3.0 eq+12%

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